ML380
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O3S/c1-2-29(15-17-5-3-4-6-20(17)23(24,25)26)22(31)16-9-11-30(12-10-16)34(32,33)19-7-8-21-18(13-19)14-27-28-21/h3-8,13-14,16H,2,9-12,15H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPQEOQGIZSLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1C(F)(F)F)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Mechanism of Action: Direct NRF2 Inhibition
An In-depth Technical Guide on the Core Mechanism of Action of ML385, an NRF2 Inhibitor
This guide provides a detailed overview of the molecular mechanism of ML385, a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2). It is intended for researchers, scientists, and drug development professionals working in oncology, pharmacology, and related fields. The document covers the direct molecular interactions of ML385, its effects on cellular signaling pathways, and the experimental methodologies used to elucidate its function.
ML385 acts as a direct inhibitor of NRF2.[1] Its primary mechanism involves binding to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain.[2][3][4][5] This interaction is critical because the Neh1 domain is responsible for the dimerization of NRF2 with small Maf (sMaf) proteins, such as MAFG.[6] The resulting NRF2-MAFG heterodimer is the functional unit that binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.
By binding to the Neh1 domain, ML385 effectively prevents the formation of the NRF2-MAFG complex.[7] This interference disrupts the ability of NRF2 to bind to ARE DNA sequences, thereby inhibiting the transcription of a wide array of downstream target genes involved in antioxidant defense, detoxification, and cell proliferation.[1][2][3][4][6] This leads to a reduction in the expression of proteins like NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[1][5][8]
The inhibitory action of ML385 ultimately leads to several cellular consequences:
-
Suppression of Antioxidant Response: It attenuates antioxidant enzyme activity and reduces levels of reduced glutathione (GSH).[1]
-
Increased Oxidative Stress: By blocking the NRF2-mediated antioxidant program, ML385 can lead to an increase in intracellular reactive oxygen species (ROS).[5][6][9]
-
Sensitization to Chemotherapy: It enhances the efficacy of chemotherapeutic agents like carboplatin, paclitaxel, and doxorubicin by blocking the NRF2-dependent drug detoxification pathway.[1][2][3]
-
Induction of Apoptosis: In cancer cells, ML385, particularly in combination with chemotherapy, can lead to increased caspase-3/7 activity, a marker of apoptosis.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with ML385's activity as reported in the literature.
| Parameter | Value | Cell Line / System | Description | Reference |
| IC50 | 1.9 µM | Fluorescence Polarization Assay | Concentration required to inhibit 50% of the NRF2-MAFG complex binding to ARE-DNA. | [1][10][11] |
| Maximal Inhibitory Concentration | 5 µM | A549 Lung Cancer Cells | Concentration showing maximum reduction in NRF2 transcriptional activity. | [1][11] |
| Effective Concentration (In Vitro) | 5 - 10 µM | Various Cancer Cell Lines | Concentration typically used in cell-based assays to achieve significant inhibition of NRF2 signaling and downstream effects. | [5][6][12] |
| In Vivo Dosing | 30 mg/kg (IP) | CD-1 Mice / Athymic Nude Mice | Dose used in pharmacokinetic and xenograft efficacy studies. | [1][10][13] |
| Pharmacokinetic Half-life (t1/2) | 2.82 h | CD-1 Mice | Half-life of ML385 following a 30 mg/kg intraperitoneal (IP) injection. | [1][10] |
Signaling Pathways and Visualizations
The Canonical NRF2-KEAP1 Signaling Pathway
Under normal physiological conditions, NRF2 is kept at low levels by its primary repressor, Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, KEAP1 is modified, releasing NRF2. NRF2 then translocates to the nucleus, forms a heterodimer with a sMaf protein, and initiates the transcription of antioxidant and cytoprotective genes. In many cancers, mutations in KEAP1 or NRF2 lead to the constitutive activation of this pathway, promoting cell survival and chemoresistance.[1][2][3]
Mechanism of ML385 Inhibition
ML385 directly targets NRF2 in the nucleus, preventing its association with sMaf proteins and subsequent binding to the ARE. This action blocks the transcriptional output of the NRF2 pathway, even in cancer cells where it is constitutively active due to mutations.
Impact on PI3K-mTOR Signaling
Recent studies have shown that ML385 can also impact other oncogenic pathways. Inhibition of NRF2 by ML385 has been demonstrated to reduce PI3K-mTOR signaling.[12] This occurs partly through the downregulation of RagD protein expression, which is essential for the recruitment and activation of mTORC1 at the lysosome.[12] This finding suggests that ML385's anti-tumor effects may be broader than just the reversal of antioxidant-mediated chemoresistance.
Experimental Protocols
The mechanism of action of ML385 has been characterized through a series of key experiments. The detailed methodologies for these are outlined below.
Fluorescence Polarization (FP) Assay
This biochemical assay was used to demonstrate that ML385 disrupts the binding of the NRF2-MAFG protein complex to DNA.[1]
-
Objective: To quantify the inhibitory effect of ML385 on the NRF2-ARE interaction.
-
Reagents: Purified recombinant NRF2 and MAFG proteins, a fluorescein-labeled DNA duplex containing the ARE sequence, ML385, and assay buffer.
-
Procedure:
-
The fluorescein-labeled ARE-DNA is incubated with the NRF2-MAFG protein complex. In this state, the large complex tumbles slowly in solution, resulting in high fluorescence polarization.
-
Increasing concentrations of ML385 are added to the mixture.
-
If ML385 disrupts the protein-DNA interaction, the small, free-floating ARE-DNA tumbles rapidly, leading to a decrease in fluorescence polarization (anisotropy).
-
The change in anisotropy is measured using a suitable plate reader.
-
The IC50 value is calculated by fitting the dose-response curve of ML385 concentration versus the decrease in anisotropy.[1]
-
Nickel (Ni+) Pull-Down Assay
This assay was employed to confirm the direct physical interaction between ML385 and the NRF2 protein.[14]
-
Objective: To validate direct binding of ML385 to NRF2 and identify the binding domain.
-
Reagents: Biotin-labeled ML385 analog (AB-ML385), purified histidine-tagged full-length NRF2 protein, NRF2 protein lacking the Neh1 domain (ΔNeh1), Nickel-coated agarose beads, and streptavidin-HRP for detection.[14]
-
Procedure:
-
Histidine-tagged NRF2 protein is immobilized on Nickel-coated beads.
-
The beads are incubated with the active biotin-labeled ML385 (AB-ML385).
-
After incubation and washing steps to remove non-specific binders, the presence of bound AB-ML385 is detected by adding streptavidin-HRP and a chemiluminescent substrate.
-
Competition experiments are performed by pre-incubating the NRF2-bound beads with unlabeled ML385 before adding AB-ML385. A reduced signal indicates specific binding.
-
The experiment is repeated with the ΔNeh1 NRF2 mutant. The lack of interaction with this mutant confirms that ML385 binds to the Neh1 domain.[14]
-
Cell-Based Reporter Assays
These assays measure the transcriptional activity of NRF2 within a cellular context.
-
Objective: To determine the effect of ML385 on NRF2-driven gene expression.
-
Methodology:
-
Cancer cell lines (e.g., A549, H460) are transfected with a reporter plasmid containing a luciferase gene under the control of an ARE-containing promoter.
-
Cells are treated with a vehicle control or varying concentrations of ML385 for a specified period (e.g., 24-72 hours).
-
Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
A dose-dependent reduction in luciferase activity indicates inhibition of NRF2 transcriptional activity.[1] A parallel cell viability assay (e.g., CellTiter-Glo) is often run to normalize for cytotoxicity.
-
Gene and Protein Expression Analysis
Western blotting and quantitative real-time PCR (RT-qPCR) are used to measure the effect of ML385 on NRF2 protein levels and the expression of its downstream target genes.
-
Objective: To confirm that ML385 treatment leads to reduced levels of NRF2 protein and its target gene products.
-
Procedure (RT-qPCR):
-
Cells are treated with ML385 for a set time.
-
Total RNA is extracted and reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for NRF2 and its target genes (e.g., NQO1, GCLC, HMOX1).
-
Relative gene expression is calculated and normalized to a housekeeping gene.[1]
-
-
Procedure (Western Blot):
-
Cells are treated with ML385.
-
Total protein lysates are prepared, separated by SDS-PAGE, and transferred to a membrane.
-
The membrane is probed with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin).
-
Blots are incubated with secondary antibodies and visualized. A decrease in protein bands relative to the control confirms the inhibitory effect.[8][12]
-
Clonogenic Survival Assay
This assay assesses the long-term effect of ML385, alone or in combination with chemotherapy, on the ability of a single cell to grow into a colony.
-
Objective: To determine if ML385 enhances the cytotoxicity of chemotherapeutic drugs.
-
Procedure:
-
A low density of cells (e.g., 300 cells/well) is seeded in 6-well plates.
-
Cells are treated with ML385, a chemotherapy drug (e.g., carboplatin), or a combination of both for a defined period (e.g., 72 hours).[1][7]
-
The drug-containing medium is replaced with fresh medium, and cells are allowed to grow for 11-14 days until visible colonies form.[12]
-
Colonies are fixed and stained with crystal violet.
-
Colonies containing more than 50 cells are counted. A significant reduction in colony numbers in the combination treatment group compared to single-agent groups indicates potentiation or synergy.[1][12]
-
Workflow for In Vivo Xenograft Studies
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of ML385 on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
The NRF2 Inhibitor ML385: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function, mechanism of action, and cellular effects of ML385, a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and workflows to support further research and drug development efforts.
Core Function and Mechanism of Action
ML385 is a well-characterized inhibitor of NRF2, a master regulator of the cellular antioxidant response. In many cancer types, the NRF2 pathway is constitutively activated, often due to mutations in its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). This upregulation of NRF2 provides cancer cells with a pro-survival advantage by enhancing their resistance to oxidative stress induced by chemotherapy and radiotherapy.
The primary mechanism of action of ML385 involves its direct binding to the Neh1 domain of the NRF2 protein.[1] This binding event interferes with the heterodimerization of NRF2 with small Maf (sMAF) proteins, a crucial step for the complex to bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2] By preventing this DNA binding, ML385 effectively blocks the transcriptional activation of the NRF2-dependent antioxidant and cytoprotective gene program.
Signaling Pathway of ML385 Action
The following diagram illustrates the canonical NRF2-KEAP1 signaling pathway and the inhibitory action of ML385.
Caption: Mechanism of NRF2 inhibition by ML385.
Quantitative Data Summary
The efficacy of ML385 has been quantified in various studies. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Efficacy of ML385
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (NRF2 Inhibition) | 1.9 µM | - | [1][3] |
| IC50 (BKM120 alone) | 15.46 µM | MGH7 | [4] |
| IC50 (BKM120 + 5 µM ML385) | 5.503 µM | MGH7 | [4] |
| Maximum Inhibitory Concentration (NRF2 transcriptional activity) | 5 µM | A549 | [2] |
Table 2: In Vivo Efficacy of ML385 in Xenograft Models
| Cancer Type | Cell Line | Treatment | Outcome | Reference |
| Non-Small Cell Lung Cancer | A549 | ML385 (30 mg/kg, i.p.) + Carboplatin | Significant reduction in tumor growth and weight | [2] |
| Non-Small Cell Lung Cancer | H460 | ML385 (30 mg/kg, i.p.) + Carboplatin | Significant reduction in tumor volume and weight | [2] |
Key Cellular Functions of ML385
Inhibition of NRF2 by ML385 triggers a cascade of cellular events, making it a molecule of significant interest in cancer research.
-
Sensitization to Chemotherapy: By downregulating the expression of antioxidant and drug-detoxifying enzymes, ML385 renders cancer cells more susceptible to conventional chemotherapeutic agents like carboplatin, doxorubicin, and paclitaxel.[2]
-
Inhibition of Cell Proliferation and Colony Formation: ML385 has been demonstrated to inhibit the growth and clonogenic survival of various cancer cell lines, particularly those with KEAP1 mutations.[2]
-
Induction of Apoptosis: Treatment with ML385, especially in combination with chemotherapy, can lead to increased caspase-3/7 activity, indicative of apoptosis induction.[2]
-
Modulation of PI3K-mTOR Signaling: ML385 has been shown to inhibit the PI3K-mTOR signaling pathway, which is crucial for cell growth and proliferation.[4]
-
Involvement in Ferroptosis: ML385 can regulate proteins associated with ferroptosis, a form of iron-dependent programmed cell death.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently used to characterize the activity of ML385.
Cell Viability Assay
This protocol is used to assess the cytotoxic effects of ML385 on cancer cell lines.
Caption: Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MGH7) at a density of 4 x 10³ cells per well in a 96-well plate.[4]
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[4]
-
Treatment: Treat the cells with a range of concentrations of ML385 (and/or in combination with other drugs) for 72 hours.[4]
-
Reagent Addition: Add a cell viability reagent, such as CellTiter 96® AQueous One Solution Reagent (Promega), to each well according to the manufacturer's instructions.[4]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[4]
Western Blot Analysis
This protocol is used to detect the expression levels of NRF2 and its downstream target proteins following ML385 treatment.
Methodology:
-
Cell Lysis: Treat cells with ML385 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, NQO1, or other target proteins overnight at 4°C with gentle shaking.[5] Recommended antibody dilutions should be optimized but are often in the range of 1:1000.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Clonogenic Assay
This assay assesses the long-term proliferative capacity of cells after treatment with ML385.
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 300 cells/well for MGH7) in 6-well plates and allow them to adhere for 24 hours.[4]
-
Treatment: Treat the cells with ML385 for a specified period (e.g., 72 hours).[4]
-
Incubation: Replace the drug-containing medium with fresh medium and incubate the plates for 11-14 days to allow for colony formation.[4]
-
Fixation and Staining: Wash the colonies with PBS, fix them with a methanol-based solution, and stain with crystal violet (e.g., 0.5% crystal violet in 50% methanol).[4]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[4]
-
Analysis: Calculate the plating efficiency and survival fraction compared to untreated controls.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ML385 in a mouse model.
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ A549 or H460 cells) into the flanks of immunodeficient mice (e.g., nude or NOD/SCID mice).[2]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[2]
-
Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, ML385 alone, chemotherapy alone, combination therapy).[2]
-
Treatment Administration: Administer ML385, often via intraperitoneal (i.p.) injection (e.g., 30 mg/kg), and the chemotherapeutic agent according to a predetermined schedule.[2]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight and overall health of the mice.[2]
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and perform further analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) or western blotting for NRF2 and its target genes.[2]
This technical guide provides a solid foundation for researchers working with ML385. The provided data, protocols, and diagrams are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of NRF2 inhibition in cancer and other diseases.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
ML385: A Technical Guide to its Role in Modulating Oxidative Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ML385, a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2). We delve into its core mechanism of action, its impact on oxidative stress pathways, and its potential therapeutic applications, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.
Core Mechanism of Action: Direct Nrf2 Inhibition
ML385 functions as a direct inhibitor of Nrf2, a master regulator of the cellular antioxidant response.[1][2][3] Under normal physiological conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.[4] In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4] This transcriptional activation leads to the production of a suite of antioxidant and detoxification enzymes.
ML385 disrupts this protective pathway by directly binding to the Neh1 domain of Nrf2.[5][6][7] This binding event interferes with the formation of the Nrf2-sMaf protein complex, which is essential for ARE binding and subsequent gene transcription.[7][8] The inhibition of Nrf2's transcriptional activity by ML385 has been demonstrated to have an IC50 of 1.9 μM.[1][2][3]
References
- 1. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
ML385 selectivity for NRF2 over other transcription factors
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML385 is a potent and specific small-molecule inhibitor of the transcription factor Nuclear Factor Erythroid 2-related factor 2 (NRF2).[1][2] It has emerged as a critical tool for studying the roles of NRF2 in pathophysiology and as a potential therapeutic agent, particularly in cancers characterized by aberrant NRF2 activation.[1][2] This technical guide provides an in-depth analysis of the selectivity of ML385 for NRF2 over other key transcription factors. It includes a summary of available quantitative data, detailed experimental methodologies for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows. While ML385 demonstrates high potency against NRF2, recent evidence suggests potential off-target effects on other signaling pathways, including NF-κB, AP-1, and STAT3/5, highlighting the importance of careful experimental design and interpretation.[3]
Introduction to ML385 and NRF2
Nuclear Factor Erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response.[4][5] Under basal conditions, NRF2 is kept at low levels through ubiquitination and proteasomal degradation mediated by its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[6] In response to oxidative or electrophilic stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.[4][7] While this pathway is crucial for cellular defense, its constitutive activation, often through mutations in KEAP1 or NFE2L2 (the gene encoding NRF2), is implicated in the progression and therapeutic resistance of various cancers.[1][8]
ML385 was identified through a quantitative high-throughput screen as a specific inhibitor of NRF2.[1][2] Its mechanism of action involves direct binding to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain responsible for DNA binding.[1][9] This interaction interferes with the heterodimerization of NRF2 with small Maf proteins (sMAF) and their subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby inhibiting NRF2-mediated transcription.[1][10]
Quantitative Selectivity Profile of ML385
A critical aspect of any pharmacological inhibitor is its selectivity for the intended target. While ML385 is widely cited for its specificity to NRF2, a comprehensive understanding of its activity against other transcription factors is essential for the accurate interpretation of experimental results.
| Transcription Factor | Metric | Value (µM) | Cell Line/System | Reference |
| NRF2 | IC50 | 1.9 | Fluorescence Polarization Assay | [9][11] |
| NF-κB | Inhibition Observed | Not Reported | Adult T-cell Leukemia Cell Lines | [3] |
| AP-1 | Inhibition Observed | Not Reported | Adult T-cell Leukemia Cell Lines | [3] |
| STAT3/5 | Inhibition Observed | Not Reported | Adult T-cell Leukemia Cell Lines | [3] |
Note: The original study that identified ML385 noted that the effects of the compound on other transcription factors, including other Cap-N-Collar bZIP and AP-1 members, were not evaluated at the time.[1] A more recent study has reported inhibitory effects on NF-κB, AP-1, and STAT3/5 signaling pathways in the context of adult T-cell leukemia, although quantitative IC50 values were not provided.[3]
Signaling Pathways
NRF2-KEAP1 Signaling Pathway and ML385 Inhibition
Under normal physiological conditions, KEAP1 targets NRF2 for degradation. In response to stress, or in the case of mutations in KEAP1 or NRF2, NRF2 translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant and cytoprotective genes. ML385 acts by directly binding to NRF2 in the nucleus, preventing its association with the ARE.
Potential Off-Target Signaling Pathways of ML385
Recent findings suggest that ML385 may also impact other critical signaling pathways involved in cell proliferation, survival, and inflammation, such as NF-κB, AP-1, and STAT3. The exact mechanisms of inhibition on these pathways have not been fully elucidated and require further investigation.
Detailed Experimental Protocols
Fluorescence Polarization Assay for NRF2-DNA Binding Inhibition
This assay quantitatively measures the ability of ML385 to disrupt the interaction between the NRF2-sMAF complex and its DNA binding site (ARE).
Workflow:
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ML385, a selective inhibitor of Nrf2, demonstrates efficacy in the treatment of adult T-cell leukemia | IRVA [htlv.net]
- 7. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Assay Protocols for NRF2 Inhibition by ML385
Audience: Researchers, scientists, and drug development professionals.
Abstract: The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, NRF2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous cytoprotective genes.[1][2] Dysregulation of the NRF2 pathway, particularly its constitutive activation through mutations in its negative regulator KEAP1, is associated with therapeutic resistance in several cancers, including non-small cell lung cancer (NSCLC).[3][4] ML385 is a specific, cell-permeable small molecule inhibitor of NRF2.[5][6] It directly binds to the NRF2 protein, preventing its binding to DNA and subsequent transcriptional activity.[3][4] This application note provides detailed protocols for in vitro assays to characterize the inhibitory activity of ML385 on the NRF2 signaling pathway.
NRF2 Signaling Pathway and ML385 Mechanism of Action
Under basal conditions, the protein Kelch-like ECH-associated protein 1 (KEAP1) targets NRF2 for ubiquitination and subsequent degradation by the proteasome, keeping its levels low.[7][8] Upon exposure to oxidative or electrophilic stress, KEAP1 is modified, releasing NRF2. Stabilized NRF2 translocates to the nucleus, heterodimerizes with small Maf proteins (sMAF), and binds to the ARE in the promoter region of its target genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1), to activate their transcription.[8][9]
ML385 directly interacts with the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2.[3][6] This interaction interferes with the formation of the NRF2-sMAF protein complex and its subsequent binding to the ARE, thereby inhibiting the transcription of NRF2 downstream target genes.[3][4]
Quantitative Data Summary
The inhibitory effects of ML385 have been quantified in various cancer cell lines, particularly those with KEAP1 mutations leading to constitutive NRF2 activation.
Table 1: Inhibitory Activity of ML385
| Parameter | Value | Cell Lines Tested | Reference |
|---|---|---|---|
| Target | Nuclear factor erythroid 2-related factor 2 (NRF2) | A549, H460 (NSCLC) | [3][6] |
| IC₅₀ | 1.9 µM | Not specified in provided context | [5][6] |
| Max. Inhibitory Conc. | 5 µM (for NRF2 transcriptional activity) | A549 (NSCLC) |[3][10] |
Table 2: Effect of ML385 on NRF2 Target Gene and Protein Expression in A549 Cells
| Target | Assay Type | ML385 Concentration | Treatment Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| NRF2 & Target Genes | RT-qPCR | 5 µM | 48 - 72 h | Time-dependent reduction in mRNA levels | [3] |
| NRF2 Protein | Western Blot | Dose-dependent | 24 - 48 h | Dose-dependent reduction in protein levels | [10][11] |
| NQO1 Activity | Enzyme Assay | Dose-dependent | 72 h | Significant attenuation | [10][11] |
| Glutathione (GSH) | Biochemical Assay | Dose-dependent | 72 h | Reduction in total GSH levels |[10][11] |
Experimental Protocols
The following are key in vitro protocols to assess the efficacy and mechanism of ML385 as an NRF2 inhibitor.
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NRF2. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an ARE promoter. Inhibition of NRF2 activity by ML385 results in decreased luciferase expression and a lower luminescent signal.[3][7]
Methodology:
-
Cell Seeding: Seed cells stably or transiently transfected with an ARE-luciferase reporter construct (e.g., A549-ARE) into a 96-well white, clear-bottom plate at a suitable density (e.g., 1 x 10⁴ cells/well). Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of ML385 in cell culture medium. Remove the old medium from the wells and add the ML385 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[3]
-
Luminescence Measurement:
-
Equilibrate the plate and a luciferase assay reagent (e.g., ONE-Glo™) to room temperature.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well.
-
Mix on a plate shaker for 5-10 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells. Plot the normalized values against the log of ML385 concentration to determine the IC₅₀ value.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the mRNA expression levels of NRF2 itself and its downstream target genes (e.g., NQO1, HO-1, GCLC, GCLM) following treatment with ML385.[3][12]
References
- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ML385 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of ML385, a potent and specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2), in xenograft mouse models. NRF2 is a key transcription factor involved in the cellular antioxidant response and is often constitutively activated in various cancers, contributing to therapeutic resistance.[1][2] ML385 offers a targeted approach to sensitize cancer cells to conventional therapies by abrogating this protective mechanism.[1][3] These guidelines are intended for researchers in oncology and drug development, offering a comprehensive resource for designing and executing in vivo studies with ML385.
Introduction
ML385 is a small molecule inhibitor that specifically targets NRF2 with an IC50 of 1.9 μM.[4][5][6] It functions by binding to the Neh1 domain of NRF2, which prevents its heterodimerization with small Maf proteins (sMAF) and subsequent binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][3][7][8] This inhibition of the NRF2 transcriptional program leads to a reduction in the expression of antioxidant and detoxification enzymes, thereby increasing cellular oxidative stress and enhancing the efficacy of cytotoxic agents.[3][9] Preclinical studies have demonstrated the anti-tumor activity of ML385, both as a monotherapy and in combination with chemotherapy and radiotherapy, in various cancer models, including non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC).[3][10]
Data Presentation
The following tables summarize quantitative data from preclinical studies involving ML385 in xenograft mouse models.
Table 1: In Vivo Efficacy of ML385 in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | ML385 Dose & Schedule | Combination Agent | Outcome | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H460 | Athymic Nude | 30 mg/kg, i.p., 5x/week for 3 weeks | Carboplatin (5 mg/kg) | Significant reduction in tumor growth and weight | [3][4][11] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H460 | - | 30 mg/kg, i.p. | - | Reduced NRF2 protein levels and downstream target genes in tumors | [3] |
| Esophageal Squamous Cell Carcinoma (ESCC) | KYSE150 | - | - | Ionizing Radiation (IR) | Significant reduction in tumor volume compared to either treatment alone | [10] |
| Acute Liver Failure Model | BALB/c | - | 30 mg/kg, i.p., 4x/week for 4 weeks | - | Investigated the role of Nrf2 in iron death | [4] |
Table 2: Pharmacokinetic Profile of ML385
| Animal Model | Dose & Route | Half-life (t½) |
| CD-1 Mice | 30 mg/kg, Intraperitoneal (i.p.) | 2.82 hours |
Table 3: Recommended Vehicle Formulations for In Vivo Administration
| Formulation | Components | ML385 Concentration |
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3 mg/mL |
| Formulation 2 | 50% PEG300 + 50% Saline | 5 mg/mL |
| Formulation 3 | 6% DMSO + 40% PEG300 + 5% Tween 80 + 49% ddH2O | Working solution from 25 mg/mL stock |
Experimental Protocols
Protocol 1: Preparation of ML385 for In Vivo Administration
This protocol describes the preparation of a 3 mg/mL ML385 solution in a DMSO, PEG300, Tween 80, and saline vehicle.
Materials:
-
ML385 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, recommended for complete dissolution)[4]
Procedure:
-
Prepare Stock Solution: Dissolve ML385 powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[4] Sonication is recommended to ensure complete dissolution.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following proportions:
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Final Formulation: Add 10% of the ML385 DMSO stock solution to the prepared vehicle. For example, to prepare 1 mL of the final formulation, add 100 µL of the 30 mg/mL ML385 stock in DMSO to 900 µL of the vehicle.
-
Mixing: Vortex the final solution thoroughly to ensure a homogenous suspension. The mixed solution should be used immediately for optimal results.[5]
Protocol 2: Subcutaneous Xenograft Mouse Model and ML385 Treatment
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with ML385. All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Cancer cell line of interest (e.g., A549, H460)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
-
ML385 formulation (prepared as in Protocol 1)
-
Vehicle control solution
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. On the day of injection, harvest the cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin monitoring tumor size 7-10 days post-implantation.
-
Measure tumor dimensions (length and width) bi-weekly using calipers.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, ML385, Combination therapy). A typical group size is 7 mice.[3][11]
-
Administer ML385 (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired schedule (e.g., five times a week for three weeks).[3][4]
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor samples can be processed for further analysis, such as Western blotting or immunohistochemistry, to assess the levels of NRF2 and its downstream targets.[3]
-
Mandatory Visualizations
Signaling Pathway
Caption: ML385 inhibits the NRF2 signaling pathway.
Experimental Workflow
Caption: Workflow for a xenograft study using ML385.
Logical Relationship
Caption: Logical framework for an ML385 xenograft experiment.
References
- 1. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells [mdpi.com]
- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ML-385 enhances radiotherapy sensitivity in esophageal cancer models | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ML385 Treatment in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ML385, a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2), in lung cancer cell line research. The following protocols and data are intended to facilitate the design and execution of experiments to investigate the therapeutic potential of Nrf2 inhibition in non-small cell lung cancer (NSCLC) and lung squamous cell carcinoma (LUSC).
Introduction
ML385 is a small molecule that directly binds to the Nrf2 protein, preventing its transcriptional activity.[1][2][3] In many lung cancer types, the Nrf2 pathway is constitutively active due to mutations in its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), or in Nrf2 itself.[1] This aberrant activation promotes cancer cell proliferation, survival, and resistance to chemotherapy and radiotherapy.[1][4] ML385 offers a targeted approach to reverse these effects and sensitize cancer cells to conventional therapies.[1][3]
Data Presentation: ML385 Treatment Concentrations and Effects
The effective concentration of ML385 can vary between different lung cancer cell lines and the experimental endpoint. The following table summarizes key quantitative data from published studies.
| Cell Line | Cancer Type | ML385 Concentration | Treatment Duration | Observed Effects | Reference(s) |
| A549 | NSCLC (KEAP1 mutant) | 5 µM | 72 hours | Maximum inhibition of Nrf2 transcriptional activity.[1][2] | [1][2] |
| A549 | NSCLC (KEAP1 mutant) | 5 µM | 24-72 hours | Dose- and time-dependent reduction in Nrf2 protein levels and its target genes (e.g., NQO1).[1][2] | [1][2] |
| H460 | NSCLC (KEAP1 mutant) | 5 µM | 72 hours | Dose- and time-dependent reduction in mRNA levels of Nrf2 target genes.[1][5] | [1][5] |
| EBC1 | LUSC (NRF2 mutant) | 5 µM | 48 hours | Reduction in NQO1 expression and phosphorylation of AKT and S6.[6] | [6] |
| LK2 | LUSC | 5 µM | 48 hours | Reduced phosphorylation of 4EBP1, indicating diminished mTOR activity.[6] | [6] |
| MGH7 | LUSC | 5 µM | 72 hours | No significant cytotoxicity observed at concentrations up to 10 µM.[6] | [6] |
| H1299 | NSCLC | 10 µM (in combination with 1 µM Celastrol) | 24 hours | Synergistically enhanced cell death.[7][8] | [7][8] |
| H520 | NSCLC | 10 µM (in combination with 2 µM Celastrol) | 24 hours | Synergistically enhanced cell death.[7][8] | [7][8] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of ML385 on the Nrf2 signaling pathway.
Caption: Mechanism of ML385 action on the Nrf2 signaling pathway.
The diagram below illustrates the experimental workflow for assessing the effect of ML385 on lung cancer cells.
Caption: Experimental workflow for ML385 treatment of lung cancer cells.
Experimental Protocols
Cell Culture
-
Cell Lines: A549, H460, H1299, and H520 cells can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Culture A549, H460, H1299, and H520 cells in RPMI-1640 medium. For the non-tumorigenic lung epithelial cell line BEAS-2B, use DMEM.[7] Supplement the media with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]
ML385 Preparation and Application
-
Solubility: ML385 is soluble in DMSO.[9]
-
Stock Solution: Prepare a high-concentration stock solution of ML385 in sterile DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay (MTT or CellTiter 96)
This protocol is used to assess the cytotoxic effects of ML385.
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 4 x 10³ cells per well and allow them to adhere for 24 hours.[6]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of ML385 (e.g., a serial dilution from 0.1 µM to 25 µM). Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for 72 hours at 37°C.[6]
-
Quantification:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CellTiter 96 AQueous One Solution Reagent: Add the reagent directly to the wells, incubate for 1-4 hours, and measure the absorbance at 490 nm.[6]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with ML385 alone or in combination with other chemotherapeutic agents for 72 hours.[1]
-
Recovery: After treatment, replace the drug-containing medium with fresh growth medium.
-
Incubation: Incubate the plates for 8-10 days, allowing colonies to form.[1]
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution like methanol:acetic acid (3:1).
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥ 50 cells).
-
Western Blotting
This protocol is used to determine the protein levels of Nrf2 and its downstream targets.
-
Cell Lysis: After treating cells with ML385 for the desired time (e.g., 24 or 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, NQO1, HO-1, or other proteins of interest overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to measure the mRNA expression levels of Nrf2 and its target genes.
-
RNA Extraction: After ML385 treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit from Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument and a SYBR Green or TaqMan-based assay. Use primers specific for the target genes (e.g., NFE2L2, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
These protocols provide a solid foundation for investigating the effects of ML385 in lung cancer cell lines. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ML385, an Nrf2 Inhibitor, Synergically Enhanced Celastrol Triggered Endoplasmic Reticulum Stress in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols: ML385 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML385 is a potent and selective inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, with an IC50 of 1.9 μM.[1][2] It functions by blocking the transcriptional activity of Nrf2, thereby inhibiting the expression of its downstream target genes.[3][4] This inhibitory action makes ML385 a valuable tool for studying cellular responses to oxidative stress and for investigating the therapeutic potential of Nrf2 inhibition in diseases such as cancer.[2][5] Proper handling, including correct solubilization and storage, is critical to ensure the compound's efficacy and the reproducibility of experimental results. These application notes provide detailed information and protocols for the use of ML385, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).
Data Presentation
Table 1: Solubility of ML385 in DMSO
| Solubility Value | Molar Equivalent | Source / Vendor | Notes |
| >25 mg/mL | >48.87 mM | Abcam | |
| 50 mg/mL | 97.73 mM | TargetMol | Sonication is recommended. |
| 25 mg/mL | 48.87 mM | MedchemExpress | Need ultrasonic; use newly opened DMSO as it is hygroscopic.[1] |
| 20 mg/mL to 100 mg/mL | 39.09 mM to 195.46 mM | Selleck Chemicals | Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[6] |
| 10 mg/mL | 19.55 mM | Sigma-Aldrich | Results in a clear solution.[3] |
Molecular Weight of ML385: 511.59 g/mol [2][3][6]
Table 2: Stability and Storage of ML385
| Form | Storage Temperature | Duration | Source / Vendor Recommendations |
| Solid Powder | -20°C | 3 years | MedchemExpress, TargetMol[1][2] |
| 4°C | 2 years | MedchemExpress[1] | |
| 2-8°C | Not specified | Sigma-Aldrich[3] | |
| In DMSO | -80°C | 1 to 2 years | MedchemExpress, TargetMol[1][2] |
| -20°C | 1 year | MedchemExpress[1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][7] If a solution in DMSO is stored at -20°C for over a month, its efficacy should be re-verified.[7]
Signaling Pathway and Mechanism of Action
ML385 is a specific inhibitor of the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. ML385 is understood to directly interact with the Nrf2 protein, specifically the Neh1 domain, which is responsible for dimerization with Maf proteins.[3][4] This interaction blocks the transcriptional activity of Nrf2, leading to a reduction in the expression of antioxidant and cytoprotective genes.[4]
Experimental Protocols
Protocol 1: Preparation of a Concentrated ML385 Stock Solution in DMSO
This protocol describes the preparation of a 25 mg/mL (48.87 mM) stock solution.
Materials:
-
ML385 powder
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Equilibration: Allow the vial of ML385 powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of ML385 powder in a suitable tube. For example, weigh 5 mg of ML385.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. To make a 25 mg/mL solution with 5 mg of ML385, add 200 µL of DMSO.
-
Calculation: Volume (mL) = Mass (mg) / Concentration (mg/mL)
-
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the vial in a bath sonicator for 10-15 minutes.[1][2] Visually inspect the solution to ensure it is clear and free of particulates.[3]
-
Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.
Protocol 2: Storage and Handling of ML385 Stock Solutions
Procedure:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the concentrated stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.[7]
-
Long-Term Storage: For long-term stability, store the aliquots at -80°C for up to two years.[1][2]
-
Short-Term Storage: For shorter periods, storage at -20°C for up to one year is also acceptable.[1]
-
Thawing: When ready to use, thaw a single aliquot at room temperature. Avoid repeated warming and cooling of the same aliquot.
Protocol 3: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments.
Procedure:
-
Thaw Stock: Thaw one aliquot of the concentrated ML385 DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM to 25 µM).[2]
-
Control DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[7]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without ML385) to the culture medium. This is essential to distinguish the effects of the compound from any potential off-target effects of the solvent.[8]
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow from receiving the solid compound to its application in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 3. ML385 = 98 HPLC 846557-71-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | MDPI [mdpi.com]
Application Notes and Protocols: Combining ML385 with Chemotherapy for Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of cellular defense against oxidative and electrophilic stress.[1][2] While crucial for normal cell homeostasis, the NRF2 signaling pathway is frequently hyperactivated in various cancers.[3] This constitutive activation promotes tumor cell survival, proliferation, and metabolic reprogramming, leading to significant resistance to chemotherapy and radiotherapy.[1][3][4]
ML385 is a potent and specific small-molecule inhibitor of NRF2, with an IC50 of 1.9 μM.[5][6] It acts by directly binding to the NRF2 protein, preventing its transcriptional activity.[5][7] By inhibiting the NRF2-mediated stress response, ML385 can re-sensitize cancer cells to conventional chemotherapeutic agents, offering a promising strategy to overcome therapeutic resistance and enhance treatment efficacy. These notes provide an overview of the synergistic applications of ML385 with chemotherapy and detailed protocols for key experimental validations.
Mechanism of Action: NRF2 Inhibition by ML385
Under normal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation.[2][3] In cancer cells with mutations in KEAP1 or NRF2, this regulation is lost, leading to NRF2 accumulation.[5] NRF2 then translocates to the nucleus, heterodimerizes with small Maf (sMAF) proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2][3] This drives the expression of a wide array of cytoprotective genes involved in drug detoxification and antioxidant defense, thereby protecting cancer cells from the cytotoxic effects of chemotherapy.[1][5]
ML385 specifically binds to the Neh1 domain of NRF2, which is responsible for DNA binding and heterodimerization with sMAF proteins.[5][7] This interaction interferes with the formation of the NRF2-sMAF complex, blocking its ability to bind to the ARE and activate gene transcription.[5][8] The resulting downregulation of NRF2's target genes diminishes the cell's ability to counteract therapeutic stress, leading to enhanced cytotoxicity when combined with chemotherapeutic drugs.[5]
Data Presentation: Synergistic Effects of ML385 in Combination Therapy
Quantitative data from preclinical studies demonstrate the potential of ML385 to enhance the efficacy of various chemotherapeutic agents across different cancer types.
Table 1: In Vitro Synergistic Effects of ML385 with Chemotherapeutic Agents
| Cancer Type | Cell Line(s) | Chemotherapy Agent | Key Findings | Reference(s) |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | A549, H460 | Carboplatin, Paclitaxel | ML385 substantially enhances cytotoxicity and increases caspase-3/7 activity compared to single agents alone. | [5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | FaDu, YD9 | Cisplatin | Combination of ML385 and cisplatin resulted in a significantly greater reduction in cell viability than single-agent treatment. | [9] |
| Lung Squamous Cell Carcinoma (LUSC) | MGH7 | BKM120 (PI3K Inhibitor) | 5 µM ML385 reduced the IC50 of BKM120 from 15.46 µM to 5.503 µM. | [10] |
| Promyelocytic Leukemia | HL-60/DR (Doxorubicin-Resistant) | Doxorubicin | ML385 sensitized doxorubicin-resistant cells, associated with increased intracellular ROS and apoptosis. | [11][12] |
| Lung Cancer | H1299, H520 | Celastrol | ML385 synergistically enhanced celastrol-induced cell death by increasing ROS and endoplasmic reticulum stress. |[13][14] |
Table 2: In Vivo Efficacy of ML385 Combination Therapy in NSCLC Xenograft Models
| Model Type | Treatment Groups | Key Outcomes | Reference(s) |
|---|---|---|---|
| Subcutaneous Xenograft (A549 & H460 cells) | Vehicle, ML385, Carboplatin, ML385 + Carboplatin | The combination of ML385 and carboplatin resulted in a significant reduction in tumor growth and weight compared to vehicle or single-agent groups. | [5][15] |
| Orthotopic Lung Tumor (A549 cells) | Vehicle, ML385, Carboplatin, ML385 + Carboplatin | Combination therapy was significantly more effective in reducing tumor growth, preserving lung volume (73% of pre-treatment volume vs. 50% for carboplatin alone). | [5] |
| Subcutaneous Xenograft (A549 & H460 cells) | Carboplatin, ML385 + Carboplatin | Combination therapy led to an approximately 2-fold higher concentration of platinum within the tumors compared to carboplatin alone. |[5][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[16] Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[16]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium.[18] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of ML385, the chemotherapeutic agent, and the combination in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[19]
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[20]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[16] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[17]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[20] A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine IC50 values.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
10X Binding Buffer (e.g., 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with ML385, chemotherapy, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. For adherent cells, trypsinize and combine with the supernatant from the culture dish.
-
Washing: Wash the collected cells (1-5 x 10⁵) once with cold 1X PBS and then once with 1X Binding Buffer. Centrifuge at 400-600 x g for 5 minutes between washes.[21]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[21]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the cell suspension. Gently vortex.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of NRF2 Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as NRF2 and its downstream targets (e.g., HO-1, NQO1), to confirm the mechanism of action of ML385.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NRF2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at high speed to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[22]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[22]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels. Quantify band intensity using software like ImageJ.
Protocol 4: In Vivo Tumor Xenograft Study
Animal models are essential for evaluating the in vivo efficacy of combination therapy. This protocol provides a general outline for a subcutaneous xenograft study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG)
-
Cancer cell line suspension (e.g., 1-5 x 10⁶ cells in PBS/Matrigel)
-
Calipers for tumor measurement
-
Dosing solutions (Vehicle, ML385, Chemotherapy agent)
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation.
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, ML385 alone, Chemotherapy alone, ML385 + Chemotherapy).
-
Treatment Administration: Administer treatments according to the planned schedule (e.g., daily oral gavage for ML385, weekly intraperitoneal injection for carboplatin).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration.
-
Tumor Excision: At the endpoint, euthanize the mice and carefully excise the tumors.
-
Ex Vivo Analysis: Measure the final tumor weight. Tumors can be flash-frozen for protein/RNA analysis or fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation) to assess treatment effects on cellular pathways.[15] Platinum levels in the tumor can be measured by ICP-MS to confirm increased drug retention.[5][15]
References
- 1. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of ML385 on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ML385, an Nrf2 Inhibitor, Synergically Enhanced Celastrol Triggered Endoplasmic Reticulum Stress in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NL [thermofisher.com]
- 22. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
Application Notes and Protocols for In Vivo Administration of ML385
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of ML385, a selective inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. The protocols and data presented are intended to facilitate the design and execution of pre-clinical studies evaluating the therapeutic potential of ML385.
Introduction
ML385 is a potent and specific small molecule inhibitor of NRF2, a master regulator of cellular antioxidant responses.[1] Dysregulation of the NRF2 pathway is implicated in various diseases, including cancer and inflammatory conditions. In many cancer types, constitutive activation of NRF2 signaling confers resistance to chemotherapy and radiotherapy.[2] ML385 directly interacts with the NRF2 protein, preventing its transcriptional activity and thereby sensitizing cancer cells to conventional therapies.[3] These notes detail the established routes of administration, dosing regimens, and vehicle formulations for in vivo studies using ML385.
Signaling Pathway of ML385
ML385 exerts its inhibitory effect by binding to the Neh1 domain of NRF2. This interaction prevents the heterodimerization of NRF2 with small Maf proteins (sMaf), a crucial step for its binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Consequently, the transcription of a wide array of cytoprotective and drug metabolism genes is suppressed.
Caption: Mechanism of ML385 action on the NRF2 signaling pathway.
In Vivo Administration Protocols
The most common and effective route for administering ML385 in preclinical animal models is via intraperitoneal (IP) injection.[2][4][5] The following tables summarize established dosages, frequencies, and vehicle formulations.
Dosing and Formulation Data
| Parameter | Details | Source(s) |
| Administration Route | Intraperitoneal (IP) | [2][4][5] |
| Common Dosage | 30 mg/kg | [2][4][5] |
| Dosing Frequency | - 5 times a week for 3 weeks- 4 times a week for 4 weeks- Daily for 7 days | [2][4][5] |
| Pharmacokinetics (CD-1 Mice) | Half-life (t½) = 2.82 hours after 30 mg/kg IP injection | [2][6] |
Vehicle Formulations
Successful in vivo delivery of ML385 requires a suitable vehicle to ensure its solubility and bioavailability. Below are validated vehicle compositions.
| Vehicle Composition | Final Concentration of ML385 | Source |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3 mg/mL | [4] |
| 50% PEG300 + 50% Saline | 5 mg/mL | [4] |
| Solutol/Cremophor EL/PEG400/Water (15/10/35/40, v/v/v/v) | Not specified | [2] |
| Carboxymethylcellulose sodium (CMC-Na) | ≥5 mg/mL (for oral administration) | [6] |
Note: ML385 is readily soluble in DMSO.[1][4][6]
Detailed Experimental Protocol: Intraperitoneal Administration
This protocol provides a step-by-step guide for the preparation and administration of ML385 for in vivo studies.
Materials:
-
ML385 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
-
Vortex mixer
-
Sonicator (recommended)[4]
Procedure:
-
Preparation of Vehicle Solution:
-
In a sterile microcentrifuge tube, prepare the desired vehicle solution. For the 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline formulation, combine the components in the specified ratios. For example, to prepare 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL sterile saline.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Dissolving ML385:
-
Weigh the required amount of ML385 powder based on the desired final concentration and the total volume to be prepared.
-
First, dissolve the ML385 powder in the DMSO component of the vehicle. Sonication is recommended to aid dissolution.[4]
-
Sequentially add the remaining vehicle components (PEG300, Tween 80, and Saline) while continuously vortexing to maintain a homogenous suspension.
-
-
Animal Dosing:
-
Calculate the injection volume for each animal based on its body weight and the final concentration of the ML385 solution. For a 30 mg/kg dose and a 3 mg/mL solution, a 20 g mouse would require an injection volume of 200 µL.
-
Administer the ML385 solution via intraperitoneal injection using a sterile syringe and an appropriate gauge needle.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of ML385 in a tumor xenograft model.
Caption: A typical workflow for an in vivo xenograft study with ML385.
Concluding Remarks
The protocols and data presented herein provide a solid foundation for the in vivo investigation of ML385. Adherence to these guidelines will aid in achieving reproducible and reliable results. Researchers should, however, optimize these protocols based on their specific animal models and experimental objectives. The potent NRF2 inhibitory activity of ML385 makes it a valuable tool for exploring the therapeutic potential of targeting this pathway in various disease models.
References
- 1. ML 385 | Nrf2 | Tocris Bioscience [tocris.com]
- 2. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
ML385 Technical Support Center: Troubleshooting Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using ML385 in cellular assays. Find answers to frequently asked questions and troubleshooting tips to navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ML385?
ML385 is a potent and specific inhibitor of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) transcription factor.[1][2][3] It functions by directly binding to the Neh1 domain of NRF2, which is the region responsible for its DNA binding.[4] This interaction prevents the formation of the NRF2-MAFG heterodimer, thereby blocking its binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4] Consequently, ML385 inhibits the transcription of NRF2-dependent genes involved in antioxidant defense and drug detoxification.[4]
Q2: What are the known off-target effects of ML385?
The most well-documented off-target effect of ML385 is the inhibition of the PI3K-mTOR signaling pathway. This occurs through the downregulation of RagD protein expression, which in turn reduces the recruitment of mTORC1 to the lysosome. While ML385 was found to have no significant inhibitory activity against a panel of approximately 170 kinases at a concentration of 5 µM, it has been reported to inhibit NF-κB, AP-1, and STAT3/5 signaling pathways in some contexts.[5]
Q3: In which cell lines is ML385 most effective?
ML385 demonstrates particular efficacy in cancer cell lines with constitutive activation of the NRF2 pathway, often due to mutations in its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[4] Non-small cell lung cancer (NSCLC) cell lines with KEAP1 mutations are especially sensitive to ML385.[4]
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of ML385 on my target cells.
-
Solution 1: Optimize ML385 Concentration. The effective concentration of ML385 can vary significantly between cell lines. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of 0.25 µM to 25 µM.[1] For inhibition of NRF2 transcriptional activity, a concentration of 5 µM is often effective.[2][4]
-
Solution 2: Verify NRF2 Pathway Activation. The efficacy of ML385 is most pronounced in cells with a constitutively active NRF2 pathway. Confirm the NRF2 activation status of your cell line by examining the basal expression levels of NRF2 and its downstream targets (e.g., NQO1, HO-1) via Western blot or qPCR.
-
Solution 3: Check Compound Stability and Storage. ML385 should be dissolved in DMSO and stored at -20°C for long-term use.[3] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions in culture medium for each experiment.
Problem 2: I am observing significant cytotoxicity in my control cell line that is not expected to be sensitive to NRF2 inhibition.
-
Solution 1: Assess for Off-Target Effects. At higher concentrations, ML385 can exert off-target effects, such as inhibition of the PI3K-mTOR pathway, which could contribute to cytotoxicity.[6] If you suspect off-target effects, consider using a lower concentration of ML385 or including a positive control for PI3K-mTOR inhibition in your experiment.
-
Solution 2: Evaluate Cell Health. Ensure that the observed cytotoxicity is not due to other experimental factors. Check for signs of cellular stress, such as changes in morphology, and verify the health of your cell cultures.
-
Solution 3: Use an NRF2 Knockdown Control. To confirm that the observed cytotoxicity is indeed NRF2-dependent, use siRNA or shRNA to knock down NRF2 expression. If the phenotype of NRF2 knockdown cells is similar to that of ML385-treated cells, it provides stronger evidence for on-target activity.
Problem 3: How can I confirm that the observed effects are due to NRF2 inhibition and not off-target activities?
-
Solution 1: Rescue Experiment. Perform a rescue experiment by overexpressing a constitutively active form of NRF2 in your cells. If the effects of ML385 are reversed by NRF2 overexpression, it strongly suggests an on-target mechanism.
-
Solution 2: Monitor NRF2 Target Gene Expression. Use qPCR or a reporter assay to measure the expression of well-established NRF2 target genes (e.g., NQO1, GCLC, HO-1). A significant downregulation of these genes in the presence of ML385 is a direct indicator of NRF2 pathway inhibition.
-
Solution 3: Analyze Downstream Signaling. If you suspect PI3K-mTOR pathway inhibition, perform a Western blot to analyze the phosphorylation status of key proteins in this pathway, such as Akt and S6 ribosomal protein.
Quantitative Data Summary
Table 1: On-Target Activity of ML385 in Cellular Assays
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| A549 (NSCLC) | NRF2 Transcriptional Activity | 5 µM | Maximum inhibition of NRF2-mediated transcription. | [4] |
| H460 (NSCLC, KEAP1 mutant) | Clonogenic Assay | Varies | Selective inhibition of colony formation. | [4] |
| EBC1 (Squamous Lung Cancer, NRF2 mutant) | Western Blot | 1-25 µM | Dose-dependent reduction in NRF2 expression. | [1] |
| FaDu, YD9 (HNSCC) | Cell Viability | Varies | Dose- and time-dependent decrease in cell viability. | [7] |
| HL-60/DR (Promyelocytic Leukemia) | Cell Viability | 5-10 nM | Reduced cell viability in response to doxorubicin. | [8] |
Table 2: Off-Target Effects of ML385
| Pathway | Key Proteins Affected | Cell Line(s) | Concentration | Observed Effect | Reference |
| PI3K-mTOR | p-Akt, p-S6K, RagD | LUSC cell lines | 5 µM | Reduced phosphorylation of Akt and S6K; decreased RagD expression. | [6] |
| NF-κB, AP-1, STAT3/5 | - | Adult T-cell Leukemia | Varies | Inhibition of signaling. | [5] |
Experimental Protocols
1. Cell Viability Assay (Using CellTiter 96® AQueous One Solution)
This protocol is adapted from the manufacturer's instructions.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of ML385 or vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Reading: Record the absorbance at 490 nm using a 96-well plate reader. The amount of formazan product is directly proportional to the number of living cells.[9][10][11][12][13]
2. Clonogenic Assay
This protocol provides a general framework for assessing the long-term survival of cells.[14][15][16][17][18]
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates or 10 cm dishes. The exact number will need to be optimized for your cell line.
-
Compound Treatment: Treat the cells with ML385 or vehicle control for the desired duration. In some experimental designs, the compound is removed after a set time, and the cells are allowed to grow in fresh media.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
3. Western Blot for NRF2 and PI3K-mTOR Pathway Analysis
This is a generalized protocol; specific antibody dilutions and incubation times will need to be optimized.
-
Cell Lysis: After treatment with ML385, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., NRF2, p-Akt, Akt, p-S6K, S6K, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagrams
Caption: On-target effect of ML385 on the NRF2 signaling pathway.
Caption: Off-target effect of ML385 on the PI3K-mTOR signaling pathway.
References
- 1. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML385, a selective inhibitor of Nrf2, demonstrates efficacy in the treatment of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter 96® AQueous One Solution Cell Proliferation Assay System Protocol [promega.sg]
- 10. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.com]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 14. Clonogenic Assay [bio-protocol.org]
- 15. Clonogenic Assay [en.bio-protocol.org]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Technical Support Center: Overcoming ML385 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NRF2 inhibitor ML385. The content addresses common issues encountered during experiments aimed at overcoming chemotherapy resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ML385?
A1: ML385 is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[1][2] It functions by directly binding to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain.[1] This binding interferes with the formation of the NRF2-MAFG protein complex and prevents it from binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1] Consequently, ML385 inhibits the transcriptional activity of NRF2, leading to a downregulation of genes involved in antioxidant defense, detoxification, and drug efflux.[1][[“]]
Q2: In which cancer cell types is ML385 expected to be most effective?
A2: ML385 is most effective in cancer cells that exhibit constitutive activation of the NRF2 signaling pathway. This is often observed in tumors with loss-of-function mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene or gain-of-function mutations in the NRF2 gene itself.[1] Such mutations are common in non-small cell lung cancer (NSCLC), leading to therapeutic resistance.[1] Therefore, ML385 shows selectivity for cancer cells with KEAP1 mutations.[1]
Q3: What is the primary application of ML385 in cancer research?
A3: The primary application of ML385 is to overcome resistance to conventional chemotherapeutic agents in cancer cells with hyperactive NRF2 signaling.[1][4] By inhibiting NRF2, ML385 can re-sensitize these resistant cancer cells to drugs like carboplatin, cisplatin, doxorubicin, and paclitaxel.[1][4]
Q4: How does ML385 interact with the PI3K-mTOR signaling pathway?
A4: ML385 has been shown to inhibit the PI3K-mTOR signaling pathway in lung squamous cell carcinoma.[5] NRF2 can promote PI3K-mTOR signaling, and by inhibiting NRF2, ML385 can reduce the phosphorylation of key pathway components like AKT and S6 ribosomal protein. This provides an additional mechanism by which ML385 can suppress tumor growth.
Troubleshooting Guide
Problem 1: ML385 is not sensitizing my cancer cell line to chemotherapy.
-
Possible Cause 1: The cancer cell line does not have a constitutively active NRF2 pathway.
-
Troubleshooting Steps:
-
Verify NRF2 Pathway Status: Confirm the mutational status of KEAP1 and NRF2 in your cell line. Cell lines with wild-type KEAP1 and NRF2 may not exhibit the NRF2-dependent chemoresistance that ML385 is designed to counteract.[1]
-
Assess NRF2 Activity: Perform a baseline assessment of NRF2 protein levels and the expression of its downstream target genes (e.g., NQO1, GCLC, HO-1) via Western blot or qRT-PCR. High baseline expression is indicative of an active NRF2 pathway.
-
Select Appropriate Cell Lines: Use cell lines known to have KEAP1 or NRF2 mutations for your experiments, such as A549 (KEAP1 mutant) or H460 (KEAP1 mutant).[1]
-
-
-
Possible Cause 2: Suboptimal concentration or duration of ML385 treatment.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of ML385 for inhibiting NRF2 activity in your specific cell line. A typical effective concentration is around 5 µM.[1]
-
Time-Course Experiment: Evaluate the effect of different ML385 incubation times. A treatment duration of 48-72 hours is often required to observe a significant reduction in NRF2 target gene expression.[1]
-
-
Problem 2: I am observing high toxicity with ML385 as a single agent.
-
Possible Cause: The cancer cell line is highly dependent on NRF2 for survival.
-
Troubleshooting Steps:
-
Lower ML385 Concentration: Reduce the concentration of ML385 used in your experiments. While effective at inhibiting NRF2, high concentrations may induce apoptosis, especially in cells with high NRF2 dependency.
-
Assess Apoptosis: Perform a caspase-3/7 activity assay to determine if the observed toxicity is due to apoptosis.
-
Combination with Lower Chemotherapy Doses: When using ML385 in combination with a chemotherapeutic agent, consider lowering the dose of the chemotherapy drug, as ML385 is expected to enhance its potency.
-
-
Problem 3: My in vivo xenograft experiment with ML385 and carboplatin is not showing significant tumor growth inhibition.
-
Possible Cause 1: Insufficient drug exposure in the tumor tissue.
-
Troubleshooting Steps:
-
Verify Dosing and Administration Route: Ensure that the correct dosage and administration route are being used. For ML385, intraperitoneal (i.p.) injection at 30 mg/kg has been shown to be effective in mice.[1] For carboplatin, i.p. administration is also common.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the concentration of ML385 and the platinum levels from carboplatin in the tumor tissue to ensure adequate drug delivery.[6]
-
-
-
Possible Cause 2: Tumor model is not appropriate.
-
Troubleshooting Steps:
-
Confirm NRF2 Status of Xenograft: Ensure that the cell line used for the xenograft (e.g., A549, H460) has the desired KEAP1/NRF2 mutation status.
-
Monitor Tumor Growth: Ensure that tumors are well-established before starting treatment.
-
-
Problem 4: I suspect my cells are developing resistance to ML385.
-
Background: While the primary use of ML385 is to overcome existing chemoresistance, acquired resistance to ML385 itself is a theoretical possibility. Mechanisms for acquired resistance to NRF2 inhibitors are not yet well-documented in the literature. However, based on general principles of drug resistance, the following could be explored.
-
Possible Mechanisms & Troubleshooting:
-
Altered Drug Efflux: Cells may upregulate efflux pumps to remove ML385.
-
Investigation: Use qRT-PCR or Western blot to check for upregulation of ABC transporters.
-
-
Target Modification: Although less likely for a small molecule inhibitor, mutations in the NRF2 protein could potentially reduce the binding affinity of ML385.
-
Investigation: Sequence the NRF2 gene in the resistant cell population to identify any potential mutations in the Neh1 domain.
-
-
Bypass Pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of NRF2.
-
Investigation: Perform pathway analysis (e.g., RNA-seq, phospho-proteomics) to identify upregulated pro-survival signaling pathways in the resistant cells. The PI3K-mTOR pathway would be a primary candidate for investigation.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from key experiments involving ML385.
Table 1: In Vitro Efficacy of ML385 in Combination with Chemotherapy
| Cell Line | Combination Treatment | Effect | Reference |
| MGH7 (LUSC) | ML385 (5 µM) + BKM120 (PI3K inhibitor) | Reduced IC50 of BKM120 from 15.46 µM to 5.503 µM | [[“]] |
| H460 (NSCLC) | ML385 + Paclitaxel/Doxorubicin/Carboplatin | Enhanced cytotoxicity and reduced colony formation compared to single agents | [1] |
| A549 (NSCLC) | ML385 + Paclitaxel/Doxorubicin/Carboplatin | Enhanced cytotoxicity and reduced colony formation compared to single agents | [1] |
Table 2: In Vivo Efficacy of ML385 in Combination with Carboplatin in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| A549 | ML385 + Carboplatin | Significant reduction compared to vehicle and single agents | Significant reduction compared to vehicle and single agents | [6] |
| H460 | ML385 + Carboplatin | Significant reduction compared to vehicle and single agents | Significant reduction compared to vehicle and single agents | [6] |
Key Experimental Protocols
1. Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of cell survival and reproductive integrity after treatment.
-
Methodology:
-
Seed exponentially growing cells (e.g., A549, H460) in 6-well plates at a density of 800-1000 cells per well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of ML385, a chemotherapeutic agent, or a combination of both for 72 hours.
-
Remove the drug-containing medium and replace it with fresh, complete growth medium.
-
Incubate the plates for 11-14 days to allow for colony formation.
-
Fix the colonies with a 6% (v/v) glutaraldehyde solution and then stain with a 0.5% (w/v) crystal violet solution.
-
Count the number of colonies containing at least 50 cells.[7]
-
2. Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with ML385, a chemotherapeutic agent, or a combination for the desired duration (e.g., 36 hours).
-
To normalize for cell number, perform a cell viability assay (e.g., CellTiter-Blue) prior to the caspase assay.
-
Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay reagent) to each well.
-
Incubate at 37°C for 60-90 minutes.
-
Measure the luminescence using a plate reader. The luminescence is proportional to the amount of caspase activity.[8]
-
3. In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the anti-tumor efficacy of ML385 in a living organism.
-
Methodology:
-
Subcutaneously inject cancer cells (e.g., A549 or H460) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into different treatment groups (e.g., vehicle control, ML385 alone, carboplatin alone, ML385 + carboplatin).
-
Administer the treatments as per the defined schedule. For example, ML385 at 30 mg/kg via intraperitoneal (i.p.) injection and carboplatin at a specified dose.
-
Measure the tumor volume biweekly using calipers.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[1]
-
Visualizations
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yt-broth-2x-powder-blend.com [yt-broth-2x-powder-blend.com]
- 3. consensus.app [consensus.app]
- 4. Potential of NRF2 Inhibitors-Retinoic Acid, K67, and ML-385-In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
ML385 Technical Support Center: Enhancing Bioavailability for Animal Studies
Welcome to the technical support center for ML385, a potent and selective inhibitor of the NRF2 pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of ML385 in animal studies and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for ML385 in animal studies?
A1: The most commonly reported and validated route of administration for ML385 in mice is intraperitoneal (IP) injection.[1] This method has been shown to achieve systemic exposure and elicit the desired pharmacodynamic effects.
Q2: What is a standard dose and vehicle for ML385 via intraperitoneal injection?
A2: A frequently used and effective dose for ML385 in mice is 30 mg/kg, administered intraperitoneally.[1] A common vehicle for this administration is a mixture of Solutol/Cremophor EL/polyethylene glycol 400/water in a 15/10/35/40 (v/v/v/v) ratio.[1] Other formulations may include DMSO, PEG300, and Tween 80 in saline.
Q3: What is the reported half-life of ML385 in mice?
A3: Following a 30 mg/kg intraperitoneal injection in CD-1 mice, ML385 has a reported half-life of approximately 2.82 hours.[1] This relatively short half-life should be considered when designing dosing schedules for efficacy studies.
Q4: How can I confirm that ML385 is biologically active in my animal model?
A4: The most direct way to confirm the in vivo activity of ML385 is to measure its pharmacodynamic effects. This involves analyzing tissues of interest (e.g., tumor tissue) for the downregulation of NRF2 protein levels and the expression of its downstream target genes.[1]
Q5: Are there any known toxicity concerns with ML385 in animal studies?
A5: At the commonly used dose of 30 mg/kg via IP injection, studies have reported no evident signs of toxicity, with normal liver and toxicity markers in serum samples.[1] However, it is always recommended to perform preliminary dose-escalation studies to determine the maximum tolerated dose in your specific animal model and strain.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with ML385, particularly those related to bioavailability and efficacy.
| Problem | Potential Cause(s) | Troubleshooting/Suggested Solution |
| Lack of therapeutic efficacy (e.g., no tumor growth inhibition) | 1. Poor Bioavailability: The formulation may not be optimal for absorption, or the compound may be degrading. 2. Incorrect Administration: Intraperitoneal injection can be prone to errors such as injection into the subcutaneous space, cecum, or other abdominal organs. 3. Insufficient Dose or Dosing Frequency: The dose may be too low or the dosing interval too long, especially considering the short half-life of ML385. | 1. Optimize Formulation: Consider alternative vehicle compositions to improve solubility and stability. For poorly soluble compounds like ML385, strategies such as the use of co-solvents, surfactants, and lipids can be explored. 2. Refine Injection Technique: Ensure proper restraint of the animal and use the correct needle angle and insertion point to minimize the risk of misinjection. Consider having two individuals perform the injection for better accuracy. 3. Adjust Dosing Regimen: Based on the 2.82-hour half-life, consider more frequent dosing (e.g., twice daily) to maintain therapeutic concentrations. Perform a dose-response study to identify the optimal dose for your model. |
| High variability in experimental results between animals | 1. Inconsistent Administration: Variability in the accuracy of intraperitoneal injections can lead to different levels of drug exposure. 2. Formulation Instability: The ML385 formulation may not be stable, leading to precipitation of the compound before or after injection. | 1. Standardize Administration Protocol: Ensure all personnel are thoroughly trained in the IP injection technique. Consider alternative, potentially more reliable routes of administration like subcutaneous injection, though specific formulations for this route with ML385 are not well-documented and would require optimization. 2. Check Formulation Stability: Prepare fresh formulations for each dosing day. Visually inspect the solution for any precipitation before administration. The stability of ML385 in your chosen vehicle at the prepared concentration and storage conditions should be validated. |
| Unexpected toxicity or adverse effects | 1. Vehicle Toxicity: The vehicle itself may be causing adverse reactions in the animals. 2. Off-target Effects: While ML385 is a selective NRF2 inhibitor, high concentrations could lead to off-target effects. | 1. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle- and compound-related toxicity. 2. Dose De-escalation: If toxicity is observed, reduce the dose of ML385. |
Experimental Protocols
Pharmacokinetic Analysis of ML385 in Mice
Objective: To determine the plasma concentration-time profile of ML385 following intraperitoneal administration.
Methodology:
-
Animal Model: Male CD-1 mice.
-
Formulation: Prepare a 30 mg/kg dose of ML385 in a vehicle of Solutol/Cremophor EL/polyethylene glycol 400/water (15/10/35/40, v/v/v/v).[1]
-
Administration: Administer the formulated ML385 via intraperitoneal injection.
-
Sample Collection: Collect blood samples at various time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]
-
Plasma Preparation: Harvest plasma from the collected blood samples.
-
Analysis: Determine the plasma concentration of ML385 using a validated LC-MS/MS method.[1]
Assessment of In Vivo Pharmacodynamic Efficacy
Objective: To confirm the biological activity of ML385 by measuring the downregulation of NRF2 and its target genes in tumor tissue.
Methodology:
-
Animal Model: Tumor-bearing mice (e.g., subcutaneous xenografts).
-
Treatment: Administer ML385 (e.g., 30 mg/kg, IP) or vehicle to the mice for a specified duration.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect tumor samples.
-
Protein Analysis: Prepare protein lysates from the tumor tissue and perform Western blot analysis to assess the levels of NRF2 protein.
-
Gene Expression Analysis: Isolate RNA from the tumor tissue and perform real-time RT-PCR to measure the expression levels of NRF2 downstream target genes (e.g., NQO1, GCLC).[1]
Visualizations
Caption: The NRF2 signaling pathway and the inhibitory action of ML385.
Caption: Experimental workflow for improving ML385 bioavailability.
References
ML385 Toxicity Assessment in Non-Cancerous Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the toxicity assessment of ML385 in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is ML385 and what is its primary mechanism of action?
A1: ML385 is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] It functions by binding to the Neh1 domain of Nrf2, which prevents the formation of the Nrf2-sMAF protein complex. This inhibition blocks the binding of Nrf2 to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby downregulating their expression.
Q2: Is ML385 expected to be toxic to non-cancerous cells?
A2: Generally, ML385 exhibits selective cytotoxicity towards cancer cells with constitutive activation of the Nrf2 pathway, often due to mutations in Keap1 or Nrf2 itself.[1][2] Studies have shown that non-cancerous cells, such as the human bronchial epithelial cell line BEAS-2B, are resistant to the growth-inhibitory effects of ML385 at concentrations that are cytotoxic to sensitive cancer cells.[1][3] One study reported no significant drug toxicity in non-transformed immortalized lung epithelial cells at ML385 concentrations as high as 25 μM.
Q3: What are the potential off-target effects or unexpected toxicities of ML385 in non-cancerous cells?
A3: While generally considered to have a good safety profile in non-cancerous cells, inhibiting the cytoprotective Nrf2 pathway could potentially sensitize cells to other stressors. For example, in combination with an inducer of ferroptosis (RSL3), ML385 was shown to synergistically increase toxicity in BEAS-2B cells through the elevation of mitochondrial reactive oxygen species (ROS).[4] Therefore, the cellular context and the presence of other chemical agents are important considerations.
Q4: How do I determine the appropriate concentration range of ML385 for my experiments with non-cancerous cells?
A4: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of ML385 for your specific non-cancerous cell line. Based on existing literature, a starting point for non-cancerous lung epithelial cells could be in the range of 5-25 µM.[5] However, this can vary between cell types. We recommend a pilot experiment with a broad range of concentrations (e.g., 1 µM to 50 µM) to establish a concentration that effectively inhibits Nrf2 (if desired for the experimental design) without causing significant cytotoxicity.
Q5: What positive and negative controls should I use in my ML385 toxicity experiments?
A5:
-
Negative Control: Vehicle control (e.g., DMSO) at the same final concentration used to dissolve ML385.
-
Positive Control for Cytotoxicity: A known cytotoxic agent for your cell line (e.g., staurosporine for apoptosis, or a high concentration of a detergent like Triton X-100 for necrosis in LDH assays).
-
Positive Control for Nrf2 Inhibition: A cancer cell line known to have an activated Nrf2 pathway and sensitivity to ML385 (e.g., A549 or H460 lung cancer cells) can be used to confirm the activity of your ML385 stock.[1]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Non-Cancerous Cells
| Potential Cause | Troubleshooting Step |
| Incorrect ML385 Concentration | Verify the calculations for your stock solution and final dilutions. Perform a new dose-response curve to confirm the cytotoxic threshold. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.1%). Run a vehicle-only control. |
| Cell Health and Confluency | Use healthy, low-passage number cells. Ensure consistent cell seeding density and avoid over-confluency, as this can increase sensitivity to stressors. |
| Contamination | Check for microbial contamination in your cell cultures, which can cause cell death. |
| Interaction with Media Components | Some components in cell culture media may interact with ML385. Consider testing the compound in a different recommended medium for your cell line. |
Issue 2: No Apparent Effect of ML385 on Nrf2 Target Gene Expression
| Potential Cause | Troubleshooting Step |
| Inactive ML385 Compound | Purchase ML385 from a reputable supplier. If possible, confirm its activity in a sensitive cancer cell line. |
| Insufficient Incubation Time | The inhibition of Nrf2 target gene expression is time-dependent. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| Low Basal Nrf2 Activity | Non-cancerous cells under normal culture conditions may have low basal Nrf2 activity. To test the inhibitory effect of ML385, you may need to first stimulate the Nrf2 pathway with a known activator (e.g., sulforaphane, tBHQ). |
| Sub-optimal ML385 Concentration | The effective concentration for Nrf2 inhibition may be lower than the cytotoxic concentration. Perform a dose-response analysis of Nrf2 target gene expression (e.g., by qPCR for NQO1 or GCLC). |
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of ML385.
Table 1: Cytotoxicity of ML385 in Non-Cancerous vs. Cancerous Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | ML385 Concentration | Effect |
| BEAS-2B | Non-tumorigenic lung epithelial | Clonogenic Assay | Colony Formation | Not specified | No effect on growth[1][2] |
| BEAS-2B | Non-tumorigenic lung epithelial | Cell Viability Assay | Proliferation | Not specified | Smaller effect compared to H1299 and H520 cancer cells[3] |
| Nontransformed immortalized lung epithelial cells | Non-transformed lung epithelial | Not specified | Growth | Up to 25 µM | Not inhibited |
| H460 | Lung Cancer (KEAP1 mutant) | Clonogenic Assay | Colony Formation | Dose-dependent | Sensitive to growth inhibition[1][2] |
| A549 | Lung Cancer (NRF2 activated) | Clonogenic Assay | Colony Formation | Dose-dependent | Sensitive to growth inhibition |
Table 2: IC50 Values of ML385 in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) |
| A549 | Lung Cancer | Nrf2-luciferase reporter | ~1.9[1] |
| MGH7 | Lung Squamous Cell Carcinoma | Cell Viability | Not specified, but 5µM and 10µM showed no significant acute toxicity[5] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Cell Viability | Dose- and time-dependent decrease in viability[6] |
| YD9 | Head and Neck Squamous Cell Carcinoma | Cell Viability | Dose- and time-dependent decrease in viability[6] |
Note: Specific IC50 values for ML385 in a wide range of non-cancerous cell lines are not extensively reported in the literature, reinforcing the importance of empirical determination for each cell line.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of ML385 and controls for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Oxidative Stress Assessment: DCFH-DA Assay
This assay measures the intracellular generation of reactive oxygen species (ROS).
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Wash the cells with warm, serum-free medium.
-
Load the cells with DCFH-DA working solution (typically 5-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with serum-free medium to remove excess probe.
-
Treat the cells with ML385 and controls.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-3/7 assay kit (containing a fluorogenic or colorimetric substrate for caspase-3/7)
-
96-well plates (white or clear, depending on the assay type)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and treat with ML385 and controls.
-
After the treatment period, add the caspase-3/7 reagent directly to the wells.
-
Incubate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).
-
Measure the luminescence or absorbance according to the kit instructions.
Mitochondrial Health Assessment: JC-1 Assay
This assay uses the fluorescent dye JC-1 to measure mitochondrial membrane potential, an indicator of mitochondrial health.
Materials:
-
JC-1 reagent
-
96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells and treat with ML385 and controls.
-
Incubate the cells with the JC-1 staining solution according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Wash the cells to remove the staining solution.
-
Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/530 nm) and aggregates (red, Ex/Em ~560/595 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Visualizations
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitochondrial ROS induced by ML385, an Nrf2 inhibitor aggravates the ferroptosis induced by RSL3 in human lung epithelial BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ML385 Dosage for NRF2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the effective use of ML385, a potent NRF2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is ML385 and what is its mechanism of action? ML385 is a specific small molecule inhibitor of the NRF2 (Nuclear factor erythroid 2-related factor 2) transcription factor, with an IC50 of 1.9 μM.[1][2][3][4] Its primary mechanism involves binding to the NRF2 protein, which prevents its translocation to the nucleus and subsequently blocks the transcription of its downstream target genes associated with antioxidant response.[5] Some studies suggest ML385 disrupts the interaction between the NRF2 and MAFG transcriptional complex.[6] This leads to a reduction in the expression of antioxidant and drug detoxification enzymes.[7]
Q2: What is a recommended starting concentration for ML385 in in vitro experiments? The optimal concentration of ML385 is highly cell-type dependent. It is crucial to perform a dose-response curve for your specific cell line. However, based on published literature, a common starting range is between 1-10 µM.
| Cell Line | Effective Concentration | Notes |
| A549 (Lung Cancer) | ~5 µM | A dose-dependent reduction in NRF2 transcriptional activity was observed, with maximum inhibition at 5 µM.[2][7] |
| LUSC Organoids | 5 µM | Treatment for 48 hours inhibited the expression of NRF2 and its target, NQO1.[8] |
| H1299 (Lung Cancer) | 10 µM | Used in combination with celastrol to enhance its effects.[9] |
| EBC1 (Lung Cancer) | 5 µM | Reduced NQO1 expression and phosphorylation of AKT and S6 after 48 hours.[8] |
Q3: How should I prepare and store ML385 stock solutions? ML385 is a solid powder that is soluble in DMSO.[1][3][10]
-
Dissolving: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) in high-quality, anhydrous DMSO.[1][2][4] Sonication may be required to fully dissolve the compound.[4]
-
Storage: Store the powder at -20°C for up to 3 years.[1][4] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1][4] The product may be light-sensitive and should be stored in the dark.[3]
Troubleshooting Guides
Issue 1: I am not observing any significant inhibition of NRF2 target genes after ML385 treatment.
-
Question: Have you performed a dose-response curve to find the optimal concentration?
-
Question: How long is your treatment duration?
-
Answer: The inhibitory effect of ML385 can be time-dependent. In A549 cells, a time-dependent decrease in NRF2 signaling was observed, with maximum decline at 72 hours of treatment with 5 µM ML385.[7] Consider a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment window.
-
-
Question: How are you handling the ML385 compound?
-
Answer: Repeated freeze-thaw cycles can lead to compound degradation. Ensure you are using aliquoted stock solutions stored properly at -80°C.[1] Also, hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of ML385; always use fresh, high-quality DMSO for preparing solutions.[1][2]
-
Issue 2: I am seeing significant cell death or toxicity at concentrations expected to inhibit NRF2.
-
Question: Have you included a vehicle control in your experiment?
-
Answer: It is critical to distinguish between compound-induced toxicity and solvent-induced toxicity. Always include a control group treated with the same final concentration of DMSO that is used for your highest ML385 dose. Typically, the final DMSO concentration in the culture medium should not exceed 0.5%.
-
-
Question: Could the observed toxicity be an on-target effect of NRF2 inhibition?
-
Answer: NRF2 is a key regulator of cellular antioxidant responses and redox homeostasis.[8] Its inhibition can make cells more susceptible to oxidative stress, leading to reduced viability. Assess markers of oxidative stress (e.g., ROS levels) to determine if this is the cause. In some cancer cells, NRF2 inhibition can sensitize them to apoptosis.[6]
-
Experimental Protocols
Protocol 1: Western Blot for NRF2 and Target Protein Expression
This method is used to quantify changes in protein levels of NRF2 and its downstream targets (e.g., NQO1, HO-1, GPX4).
-
Cell Treatment & Lysis:
-
Seed cells and allow them to adhere. Treat with various concentrations of ML385 and a vehicle control (DMSO) for the desired duration (e.g., 24-72 hours).
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA protein assay.[11]
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against NRF2, NQO1, HO-1, and a loading control (e.g., β-actin, GAPDH).[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Protocol 2: ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NRF2.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HepG2) in a 96-well white, clear-bottom plate.
-
Transfect cells with a reporter plasmid containing the Antioxidant Response Element (ARE) driving luciferase expression. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 18-24 hours, replace the medium with fresh medium containing serial dilutions of ML385, a positive control (NRF2 activator), and a vehicle control.[12]
-
-
Lysis and Signal Measurement:
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Add a luciferase assay reagent to lyse the cells and initiate the luminescent reaction.[12]
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the ARE-luciferase signal to the control (Renilla) signal. Calculate the fold change in NRF2 activity relative to the vehicle control.
-
Visualizations: Pathways and Workflows
Caption: ML385 inhibits the NRF2 signaling pathway.
Caption: Workflow for determining the optimal dosage of ML385.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML-385 (CAS 846557-71-9) | Abcam [abcam.com]
- 4. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 5. ML385 promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ML385 = 98 HPLC 846557-71-9 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to NRF2 Inhibitors: ML385 vs. Brusatol
For Researchers, Scientists, and Drug Development Professionals
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress. While activation of the NRF2 pathway is protective in normal cells, its constitutive activation in cancer cells contributes to chemoresistance and tumor progression, making NRF2 an attractive target for therapeutic intervention. This guide provides an objective comparison of two prominent NRF2 inhibitors, ML385 and brusatol, focusing on their mechanisms of action, experimental performance, and relevant protocols to aid researchers in their selection and application.
Mechanism of Action: A Tale of Two Inhibitors
ML385 and brusatol inhibit NRF2 activity through distinct mechanisms. ML385 is a specific inhibitor that directly targets NRF2, while brusatol's mechanism is broader and a subject of ongoing investigation.
ML385 is a small molecule that functions by binding to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain. This interaction interferes with the binding of the NRF2-MAFG protein complex to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby inhibiting their transcription.[1][2][3]
Brusatol , a natural quassinoid, was initially reported to inhibit the NRF2 pathway by enhancing the ubiquitination and degradation of the NRF2 protein.[4][5][6] However, subsequent studies have suggested that brusatol acts as a general inhibitor of protein translation, which disproportionately affects short-lived proteins, including NRF2.[7] This leads to a rapid but transient depletion of NRF2 protein levels.[8][9] It is important to note that brusatol's inhibitory effect on NRF2 appears to be independent of Keap1, the primary negative regulator of NRF2.[8][9]
Performance Data: A Quantitative Comparison
The following table summarizes key quantitative data for ML385 and brusatol based on published literature. These values can vary depending on the cell line and experimental conditions.
| Parameter | ML385 | Brusatol | Source |
| IC50 (NRF2 Inhibition) | 1.9 µM | Varies (nM range) | [1][10][11][12] |
| Cell Viability IC50 | Cell line dependent (e.g., ~5.5 µM in MGH7 cells after 72h) | Cell line dependent (e.g., 0.27±0.01µg/mL in CT-26 cells) | [13][14] |
| Mechanism | Direct NRF2-DNA binding inhibition | Inhibition of protein translation; enhanced NRF2 degradation | [1][4][7] |
| Specificity | Specific for NRF2 | Broader effects on short-lived proteins | [1][7] |
| In Vivo Efficacy | Demonstrated in NSCLC and LUSC models (e.g., 30 mg/kg IP) | Demonstrated in lung and colorectal cancer xenograft models (e.g., 2 mg/kg IP) | [6][10][15][16] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of these inhibitors and a typical experimental approach for their evaluation, the following diagrams are provided.
Caption: NRF2 signaling pathway and points of inhibition by ML385 and Brusatol.
Caption: A typical experimental workflow for evaluating NRF2 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of ML385 and brusatol.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of NRF2 inhibitors on cancer cells.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ML385 or brusatol stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the NRF2 inhibitor in a complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
Western Blot Analysis for NRF2 and Target Protein Expression
This protocol is for assessing the protein levels of NRF2 and its downstream targets.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NRF2, anti-HO-1, anti-NQO1, anti-β-actin)[17]
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[18][19]
Quantitative Real-Time PCR (RT-qPCR) for NRF2 Target Gene Expression
This protocol is for measuring the mRNA levels of NRF2 and its target genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for NRF2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH)[20]
Procedure:
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and forward and reverse primers.
-
Run the qPCR reaction on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[21][22]
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.[23][24]
ARE-Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of NRF2.
Materials:
-
Cells stably or transiently transfected with an ARE-luciferase reporter plasmid
-
NRF2 inhibitor
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the ARE-reporter cells in a 96-well plate.
-
Treat the cells with the NRF2 inhibitor or vehicle control for a specified time.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay system.
-
Normalize the luciferase activity to the total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).[25][26][27]
Conclusion
Both ML385 and brusatol are valuable tools for studying the role of NRF2 in cancer and other diseases. The choice between them will depend on the specific research question. ML385 offers high specificity for NRF2, making it ideal for studies focused on the direct consequences of NRF2 inhibition. Brusatol, with its broader mechanism of action, may be useful for overcoming chemoresistance through multiple pathways but requires careful consideration of its off-target effects. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other NRF2 inhibitors.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity-implications for therapeutic targeting of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Nrf2 inhibitor brusatol is a potent antitumour agent in an orthotopic mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nrf2 Polyclonal Antibody (PA5-27882) [thermofisher.com]
- 18. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 19. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 20. origene.com [origene.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of the NRF2 Inhibitor ML385 Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of ML385, a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor, across various cancer types. NRF2 is a master regulator of cellular antioxidant responses, and its overactivation in cancer is linked to aggressive tumor growth and resistance to therapy. ML385 presents a promising strategy to counteract these effects, and this guide synthesizes key experimental data to evaluate its cross-cancer efficacy.
Mechanism of Action: Direct NRF2 Inhibition
ML385 functions as a direct inhibitor of NRF2.[1] It specifically binds to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain.[2][3] This binding event physically obstructs the formation of the NRF2-sMAF protein complex, a necessary step for NRF2 to bind to Antioxidant Response Element (ARE) sequences in the DNA.[1][4] By preventing DNA binding, ML385 effectively blocks the transcriptional activity of NRF2, leading to a downregulation of its target genes, which are involved in antioxidant defense and drug detoxification.[1][2] This mechanism makes cancer cells with high NRF2 activity, often due to mutations in its negative regulator KEAP1, particularly susceptible to ML385.[2][3]
References
A Head-to-Head Comparison of ML385 and Retinoic Acid as NRF2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of cellular defense against oxidative and electrophilic stress. While its activation is generally protective, in the context of cancer, constitutive NRF2 activation can promote tumor progression and chemoresistance. This has led to the development of NRF2 inhibitors as potential therapeutic agents. This guide provides a detailed, data-driven comparison of two prominent NRF2 inhibitors: the synthetic compound ML385 and the naturally occurring signaling molecule, retinoic acid.
Executive Summary
ML385 and retinoic acid both function as inhibitors of the NRF2 signaling pathway, but they do so through distinct mechanisms. ML385 is a direct and specific inhibitor that binds to NRF2, preventing its interaction with DNA. In contrast, retinoic acid's inhibitory effect is indirect, mediated by the activation of the retinoic acid receptor alpha (RARα), which then sequesters NRF2. This fundamental difference in their mechanism of action underlies their varying potency and cellular effects.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for ML385 and retinoic acid as NRF2 inhibitors.
| Parameter | ML385 | Retinoic Acid (All-trans) |
| IC50 for NRF2 Inhibition | 1.9 µM[1] | 10-100 nM (for inhibition of ARE-driven gene expression)[2] |
| Mechanism of Action | Direct inhibitor; binds to the Neh1 domain of NRF2, preventing its heterodimerization with sMAF proteins and subsequent binding to the Antioxidant Response Element (ARE)[3] | Indirect inhibitor; activates RARα, which then forms a complex with NRF2, leading to reduced NRF2 binding to the ARE[2][4] |
| Effect on NRF2 Nuclear Translocation | Does not block nuclear accumulation of NRF2[2] | Does not block tBHQ-induced nuclear accumulation of NRF2[2] |
| Observed Cellular Effects | Sensitizes cancer cells to chemotherapy, induces apoptosis, and promotes ferroptosis[5][6][7] | Can sensitize cancer cells to chemotherapy and induce apoptosis; however, at toxic concentrations, it has been reported to activate NRF2[8][9][10] |
Signaling Pathway and Mechanisms of Inhibition
The diagram below illustrates the NRF2 signaling pathway and the distinct points of intervention for ML385 and retinoic acid.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NRF2 inhibition. Below are summaries of key experimental protocols.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay is a primary method for quantifying the transcriptional activity of NRF2.
-
Cell Culture and Transfection: A suitable cell line (e.g., human mammary MCF7-derived AREc32 reporter cells) is cultured and stably transfected with a luciferase reporter construct driven by an ARE promoter.
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor (ML385 or retinoic acid) with or without an NRF2 activator (e.g., tert-butylhydroquinone, tBHQ).
-
Luciferase Activity Measurement: Following incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the inhibitor compared to the activator alone indicates the level of NRF2 inhibition. IC50 values are calculated from dose-response curves.
Western Blot Analysis for NRF2 and Target Gene Expression
This technique is used to determine the protein levels of NRF2 and its downstream targets.
-
Cell Lysis and Protein Quantification: Cells are treated with the inhibitors and then lysed. The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for NRF2 and its target proteins (e.g., NQO1, GCLC). A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.
-
Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized. The intensity of the bands is quantified to determine the relative protein expression levels.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the mRNA levels of NRF2 and its target genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR with primers specific for NRF2 and its target genes.
-
Data Analysis: The relative expression of the target genes is calculated after normalization to a housekeeping gene.
Experimental Workflow for Comparing NRF2 Inhibitors
The following diagram outlines a typical workflow for the head-to-head comparison of NRF2 inhibitors like ML385 and retinoic acid.
Conclusion
Both ML385 and retinoic acid demonstrate efficacy in inhibiting the NRF2 pathway, a critical target in certain cancers. ML385 acts as a direct and specific NRF2 inhibitor, while retinoic acid's effects are indirect and mediated through RARα. The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the desired mechanism of action and potential off-target effects. The experimental protocols and workflows provided in this guide offer a robust framework for conducting further comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of retinoic acid as an inhibitor of transcription factor Nrf2 through activation of retinoic acid receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of retinoic acid as an inhibitor of transcription factor Nrf2 through activation of retinoic acid receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ML385 promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. All-trans-retinoic acid induces RARB-dependent apoptosis via ROS induction and enhances cisplatin sensitivity by NRF2 downregulation in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NRF2 as a determinant of cellular resistance in retinoic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
ML380: Comprehensive Disposal Procedures and Safety Protocols
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for ML380, a research chemical, with a focus on its proper disposal procedures. Note that while the query was for this compound, the available safety data and research predominantly refer to ML385 , a potent and specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2). It is highly likely that ML385 is the intended compound of interest.
Essential Safety and Handling Information
ML385 is classified as a hazardous substance. Adherence to the following safety protocols is critical to minimize risk during handling and disposal.
Summary of Hazard Information:
| Hazard Statement | Classification | Precautionary Statements |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and call a POISON CENTER or doctor if you feel unwell. |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wash hands thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water. |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. |
Source: MedChemExpress Safety Data Sheet[1]
It is important to note that a Safety Data Sheet from another supplier, Cayman Chemical, states that ML-385 is not classified as a hazardous substance according to the Globally Harmonized System (GHS). Given this discrepancy, it is prudent to handle the compound with the higher degree of caution as outlined by the MedChemExpress SDS.
Personal Protective Equipment (PPE): Before handling ML385, ensure the following personal protective equipment is worn:
-
Safety Goggles: To protect eyes from dust particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
-
Dust Mask or Respirator: To prevent inhalation of fine particles, especially when handling the powdered form.
Step-by-Step Disposal Protocol
The proper disposal of ML385 is essential to prevent environmental contamination and ensure compliance with laboratory and regulatory standards. Never dispose of ML385 down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unwanted ML385 powder and any materials contaminated with solid ML385 (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid to prevent spills and the release of dust. Label the container as "Hazardous Waste," and include the full chemical name: "ML385."
-
Liquid Waste (Solutions): Collect solutions containing ML385 (e.g., dissolved in DMSO) in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan. The container should be leak-proof and stored in secondary containment to prevent spills. Label the container with "Hazardous Waste," the name of the solvent(s) used, and "Contains ML385."
-
-
Storage Pending Disposal:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Do not accumulate large quantities of waste. Arrange for timely pickup by your institution's Environmental Health and Safety (EHS) department.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper handling and transportation of hazardous materials to licensed disposal facilities.
-
Mechanism of Action: NRF2 Inhibition
ML385 is a specific inhibitor of NRF2 (Nuclear factor erythroid 2-related factor 2). NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, NRF2 is kept at low levels by its negative regulator, Keap1, which targets NRF2 for ubiquitination and subsequent proteasomal degradation. When cells are exposed to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes. In some cancer cells, the NRF2 pathway is constitutively active, contributing to chemoresistance. ML385 inhibits NRF2 by preventing its binding to DNA, thereby blocking the transcription of its target genes.
Experimental Protocol: Cell Viability Assay
The following is a representative workflow for assessing the effect of ML385 on the viability of cancer cells using a standard MTT assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
